molecular formula C7H9BO5 B8083985 2-boronobenzoic acid;hydrate

2-boronobenzoic acid;hydrate

Cat. No.: B8083985
M. Wt: 183.96 g/mol
InChI Key: UXXLVKCOAXEKPP-UHFFFAOYSA-N
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Description

2-boronobenzoic acid;hydrate is a compound that combines the properties of benzoic acid and boronic acid. This compound is often used in various chemical reactions and has significant applications in scientific research. The hydrate form indicates that it includes water molecules in its crystalline structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-boronobenzoic acid;hydrate can be synthesized through several methods. One common approach involves the reaction of benzoic acid with boronic acid under controlled conditions. The reaction typically requires a catalyst and may involve solvents such as water or alcohol to facilitate the process. The reaction conditions, including temperature and pH, are carefully monitored to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of benzoic acid, 2-borono-, hydrate (1:1) often involves large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as crystallization, filtration, and drying to obtain the pure compound. Advanced techniques like continuous flow reactors can be employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-boronobenzoic acid;hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce various biaryl compounds .

Scientific Research Applications

2-boronobenzoic acid;hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 2-borono-, hydrate (1:1) involves its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The benzoic acid moiety can undergo typical carboxylic acid reactions, contributing to the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-boronobenzoic acid;hydrate is unique due to the presence of both boronic and carboxylic acid groups, allowing it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it particularly valuable in synthetic chemistry and material science .

Properties

IUPAC Name

2-boronobenzoic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BO4.H2O/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4,11-12H,(H,9,10);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXLVKCOAXEKPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C(=O)O)(O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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